N-phenyl-4-(phenylsulfonyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)24(22,23)17-9-5-2-6-10-17/h1-14H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJUMZCHJHMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.
Proton NMR (¹H-NMR)
A ¹H-NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (number of protons), and their coupling patterns (J-coupling in Hz). For N-phenyl-4-(phenylsulfonyl)benzamide, one would expect to observe distinct signals for the protons on the three separate aromatic rings and a characteristic signal for the amide (N-H) proton. The protons on the central benzamide (B126) ring, being influenced by both the carbonyl and sulfonyl groups, would show a specific splitting pattern, likely as two doublets. The protons on the aniline (B41778) and phenylsulfonyl rings would also exhibit characteristic multiplets. The exact chemical shifts would be crucial for confirming the substitution pattern.
Carbon-13 NMR (¹³C-NMR)
The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons directly attached to the sulfonyl group, and the other aromatic carbons would provide definitive evidence of the molecular framework. The expected number of signals would correspond to the number of chemically non-equivalent carbons.
Interactive Data Table: Expected NMR Data No experimental data found in the searched literature. The table below is a template.
| Analysis | Expected Observations |
|---|---|
| ¹H-NMR | Signals for aromatic protons on three distinct rings; N-H proton signal. |
| ¹³C-NMR | Signal for carbonyl carbon (~165 ppm); Signals for aromatic carbons. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the compound's structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₉H₁₅NO₃S). The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the amide and sulfonyl bonds. Common fragmentation pathways for related sulfonamides often involve the loss of SO₂. researchgate.netebi.ac.uk
Interactive Data Table: Expected Mass Spectrometry Data No experimental data found in the searched literature. The table below is a template.
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS | Molecular Formula | C₁₉H₁₅NO₃S |
| HRMS | Exact Mass | 337.0773 |
| MS/MS | Key Fragmentations | Loss of Ph, SO₂, Ph-SO₂, CO-N-Ph fragments |
Vibrational (Infrared, FTIR) and Electronic (UV-Visible, UV-Vis) Spectroscopy for Functional Group Analysis
FTIR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions.
The FTIR spectrum of this compound would display characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the S=O group (around 1350 and 1160 cm⁻¹, respectively). nsf.gov
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show absorption maxima corresponding to the π → π* and n → π* electronic transitions within the aromatic rings and carbonyl group.
Interactive Data Table: Expected Vibrational and Electronic Spectroscopy Data No experimental data found in the searched literature. The table below is a template.
| Technique | Functional Group | Expected Wavenumber/Wavelength |
|---|---|---|
| FTIR | N-H Stretch | ~3300 cm⁻¹ |
| FTIR | C=O Stretch | ~1650 cm⁻¹ |
| FTIR | S=O Asymmetric Stretch | ~1350 cm⁻¹ |
| FTIR | S=O Symmetric Stretch | ~1160 cm⁻¹ |
| UV-Vis | π → π* Transitions | 200-400 nm |
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and three-dimensional arrangement of the molecule in the solid state. This analysis would confirm the connectivity and also provide insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H and the sulfonyl or carbonyl oxygens, which govern the crystal packing. No published crystal structure for this compound was found in the conducted searches.
Chromatographic Methods for Purity Assessment (e.g., Reversed-Phase HPLC for Analytical Purposes)
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer, would be developed. rsc.org A pure sample of this compound would show a single, sharp peak at a characteristic retention time under specific chromatographic conditions. This method would be crucial for verifying the purity of synthesized batches of the compound.
Iv. Computational Chemistry and Theoretical Modeling of N Phenyl 4 Phenylsulfonyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. For sulfonamide derivatives, DFT is employed to understand aspects like molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.
Studies on related sulfonamide-Schiff base derivatives, using the B3LYP/6-311G+(d,p) level of theory, have successfully optimized molecular structures and simulated spectral data (FT-IR, UV-Vis, and NMR) that align well with experimental findings. nih.gov For instance, the calculated asymmetric and symmetric stretching vibrations of the SO2 group in a sulfonamide derivative were found at 1334 cm⁻¹ and 1252 cm⁻¹, which are comparable to experimental values. nih.gov
Furthermore, DFT calculations on N-phenyl-o-benzenedisulfonimide, a related disulfonimide, have been used to perform vibrational analysis and calculate chemical shifts, showing good agreement with experimental data. researchgate.net Such studies confirm that DFT is a reliable method for predicting the structural and electronic properties of complex sulfonamides. The electronic properties of N-phenyl-4-(phenylsulfonyl)benzamide can be similarly predicted, providing insights into its reactivity. The HOMO-LUMO energy gap, for example, is a crucial indicator of chemical reactivity and the ability of the molecule to participate in charge-transfer interactions.
Table 1: Representative DFT-Calculated Vibrational Frequencies for a Sulfonamide-Schiff Base Derivative nih.gov
| Vibrational Mode | Experimental (cm⁻¹) | Computational (cm⁻¹) |
| N-H Stretch (secondary amine) | 3315 | 3446 |
| C=N Stretch (azomethine) | Not specified | 1634 |
| SO₂ Asymmetric Stretch | 1345 | 1334 |
| SO₂ Symmetric Stretch | 1186 | 1252 |
This data is for the compound (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide and is presented to illustrate the application of DFT in analyzing sulfonamide derivatives.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships at a molecular level.
While specific docking studies on this compound are scarce, research on various benzenesulfonamide (B165840) derivatives demonstrates their potential to interact with a range of biological targets. For example, novel benzenesulfonamide derivatives have been docked against human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.comnih.gov In one such study, compound 9c, a benzenesulfonamide derivative, exhibited a docking score of -5.13 kcal/mol against hCA I. tandfonline.com Similarly, docking studies of other derivatives against the breast cancer receptor (PDB code: 4FA2) have shown stable complex formation with high binding affinity. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the sulfonamide moiety is often crucial for binding within the active site of carbonic anhydrases. nih.gov
Table 2: Molecular Docking Results for Benzenesulfonamide Derivatives Against Carbonic Anhydrase (hCA) Isoenzymes tandfonline.com
| Compound | Target Enzyme | Docking Score (kcal/mol) |
| 9c | hCA I | -5.13 |
| 9h | hCA II | -5.32 |
This data is for benzenesulfonamide derivatives containing a 1,2,3-triazole moiety and is presented to exemplify the application of molecular docking.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of conformational changes and the stability of ligand-protein complexes.
For classes of compounds like benzamides and sulfonamides, MD simulations have been used to study their interactions with biological targets. For example, MD simulations of mercapto-benzamide inhibitors with the HIV nucleocapsid protein 7 have been performed to elucidate their mechanism of action. rsc.org In another study, MD simulations of benzothiadiazine derivatives embedded in a phospholipid bilayer membrane were used to understand their interactions with cell membranes. mdpi.com These simulations can reveal the stability of binding poses predicted by docking, the flexibility of the ligand and protein, and the key residues involved in maintaining the interaction over time. Such studies are crucial for validating docking results and providing a more realistic picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.
QSAR studies have been successfully applied to various sulfonamide and benzamide (B126) derivatives. For instance, a QSAR study on a series of N-acylbenzenesulfonamides with anticancer activity revealed that their cytotoxic effects depend on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. mdpi.comnih.gov In another study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, QSAR models identified key descriptors affecting their anticancer activity. nih.gov For the HeLa cell line, the model indicated that the presence of a hydrogen bond donor and a lipophilic center at a certain topological distance was unfavorable for cytotoxic activity. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional representation of the structure-activity relationship. These models have been used to study sulfonamide derivatives as BRD4 inhibitors, where the resulting contour maps help in designing more effective inhibitors by highlighting regions where bulky, hydrophobic, or electrostatic substituents would be favorable. tandfonline.com
Table 3: Key Descriptors from a QSAR Model for Anticancer N-Acylbenzenesulfonamides mdpi.com
| Descriptor Type | Influence on Anticancer Activity |
| Topological Distances | Affects the overall shape and accessibility of the molecule. |
| Number of Ring Systems | Influences the rigidity and stacking interactions. |
| Maximum Positive Charge | Important for electrostatic interactions with the target. |
| Atom-Centered Fragments | Specific fragments can contribute positively or negatively. |
This table is a generalized representation of findings from a QSAR study on a series of N-acylbenzenesulfonamides.
In Silico Prediction of Biological Activity and Mechanistic Insights (excluding toxicity/ADME for safety profiles)
In silico methods are widely used to predict the potential biological activities of compounds and to gain insights into their mechanisms of action. These predictions are based on the structural similarity of the compound to molecules with known biological activities.
For sulfonamide derivatives, in silico studies have predicted a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. nih.govtandfonline.com For example, molecular docking studies on sulfamethoxazole (B1682508) derivatives suggested their potential as analgesic and anti-inflammatory agents by showing good binding interactions with the cyclooxygenase-2 (COX-2) enzyme. ijpsonline.com The sulfonamide group is a well-known pharmacophore that is present in many clinically used drugs, and its presence in this compound suggests the potential for various biological activities. In silico target prediction tools can be used to screen the compound against a large database of protein structures to identify potential binding partners, thus generating hypotheses about its mechanism of action that can be tested experimentally.
V. Mechanistic Investigations of Biological Activity Pre Clinical Focus
Identification and Characterization of Molecular Targets
Pre-clinical research into N-phenyl-4-(phenylsulfonyl)benzamide and its structural analogs has sought to identify and characterize their interactions with specific molecular targets. These investigations are fundamental to understanding the compound's mechanism of action at a molecular level.
The core structure of this compound, featuring sulfonamide and benzamide (B126) moieties, is common in various enzyme inhibitors. Studies on related compounds have explored their potential to inhibit key enzymes implicated in a range of diseases.
Carbonic Anhydrase (CA): Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com Research has demonstrated that benzenesulfonamides incorporating various chemical groups can act as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govdrugbank.comnih.gov For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed significant inhibitory activity, with some derivatives exhibiting subnanomolar inhibition constants (KIs) and high selectivity for the brain-associated hCA VII over isoforms I and II. unifi.it While these studies focus on derivatives, they highlight the potential of the benzenesulfonamide (B165840) scaffold, central to this compound, to interact with and inhibit this enzyme family.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its tyrosine kinase activity is a focus for inhibitor development. nih.govnih.gov A study on 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (a compound with a sulfonamide group) confirmed its role as an EGFR inhibitor with an IC₅₀ value of 22 nM against the tyrosine kinase of EGFR. waocp.orgresearchgate.net This compound demonstrated potent anti-cancer activities, including the suppression of EGFR phosphorylation, suggesting that sulfonamide-containing structures can effectively target this kinase. waocp.orgresearchgate.net
Acetylcholinesterase (AChE) and β-secretase (BACE1): These enzymes are primary targets in research for Alzheimer's disease. Benzamide derivatives have been designed and synthesized as potential dual inhibitors of both AChE and BACE1. mdpi.comnih.gov In one study, the compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a highly potent inhibitor of AChE with an IC₅₀ value of 0.056 µM, comparable to the drug donepezil. mdpi.com The same compound also inhibited BACE1 with an IC₅₀ of 9.01 µM. mdpi.com Molecular modeling suggested that this class of compounds may inhibit the enzyme by increasing its stiffness and reducing flexibility. mdpi.comnih.gov
Bcl-2 Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis and are considered important targets in cancer therapy. nih.govnih.gov Small molecules have been developed to inhibit anti-apoptotic Bcl-2 family members (like Bcl-2, Bcl-xL, and Mcl-1) by mimicking the action of pro-apoptotic BH3-only proteins. nih.govnih.gov For example, the compound sabutoclax (B610644) has been shown to inhibit Bcl-xL, Bcl-2, and Mcl-1 with IC₅₀ values of 0.31, 0.32, and 0.20 μM, respectively. nih.gov While direct inhibition by this compound is not specified, its structural elements are present in compounds designed to interact with the BH3 binding domain of these proteins. researchgate.netresearcher.life
Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class/Derivative | Target Enzyme | Inhibition Value (IC₅₀/KI) | Source |
|---|---|---|---|
| 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide | EGFR Tyrosine Kinase | 22 nM (IC₅₀) | waocp.orgresearchgate.net |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM (IC₅₀) | mdpi.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM (IC₅₀) | mdpi.com |
| Sabutoclax (Apogossypol Derivative) | Bcl-2 | 0.32 µM (IC₅₀) | nih.gov |
| Sabutoclax (Apogossypol Derivative) | Bcl-xL | 0.31 µM (IC₅₀) | nih.gov |
| 4-(3-benzyl-guanidino)benzenesulfonamides | Carbonic Anhydrase VII | Subnanomolar Range (KI) | unifi.it |
Androgen Receptor (AR): The androgen receptor is a critical target in the treatment of prostate cancer. A novel family of phenylsulfonyl-benzamide derivatives was designed based on the structure of the antiandrogen drug bicalutamide (B1683754). nih.gov These compounds were found to have improved anti-prostate cancer activity, particularly in cell lines that highly express the androgen receptor, suggesting they retain an antagonistic effect on the AR. nih.gov Further studies on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives identified them as new AR antagonists that target the activation function 2 (AF2) region of the receptor. figshare.comnih.gov One compound from this series, T1-12, demonstrated an AR antagonistic activity with an IC₅₀ value of 0.47 μM. nih.gov These findings indicate that the phenylsulfonyl-benzamide scaffold is a promising framework for developing androgen receptor antagonists. nih.gov
Androgen Receptor Antagonistic Activity
| Compound/Series | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| T1-12 (N-(4-(benzyloxy)-phenyl)-sulfonamide derivative) | Androgen Receptor (AR) | 0.47 µM | nih.gov |
| Phenylsulfonyl-benzamides | Androgen Receptor (AR) | Sub-µM to low µM range | nih.gov |
Cellular Pathway Modulation
Beyond direct target binding, research has examined how these compounds affect broader cellular signaling pathways, leading to specific cellular outcomes like programmed cell death or inhibition of tissue-degrading processes.
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous or damaged cells. nih.gov The induction of apoptosis is a desired outcome for many anti-cancer agents. Mechanistic studies on N-phenyl-4-(2-phenylsulfonamido)-benzamides revealed that these compounds can interfere with the cell cycle, inducing arrest at the G2/M phase, which is followed by apoptosis. nih.govresearchgate.net This process is often linked to the activation of specific signaling pathways. For example, in other systems, the activation of the JNK pathway has been shown to be a critical step in inducing apoptosis in response to chemical agents like sodium 4-phenylbutyrate. nih.gov The disruption of anti-apoptotic proteins, such as those in the Bcl-2 family, is a central strategy in triggering the apoptotic cascade. nih.govnih.gov
Microtubules are essential components of the cellular cytoskeleton and play a critical role in mitosis, making them an important therapeutic target for anti-cancer drugs. researchgate.net A series of N-phenyl-4-(2-phenylsulfonamido)-benzamides were designed and evaluated as microtubule-targeting agents. nih.govresearchgate.net A lead compound from this series was found to cause severe mitotic spindle defects, consistent with microtubule disruption. nih.govresearchgate.net Further research into related structures, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, confirmed that they can cause microtubule depolymerization by binding to the colchicine-binding site on tubulin. ulaval.ca These agents were shown to block cell cycle progression in the G2/M phase, a hallmark of antimicrotubule agents. ulaval.ca
Osteoclasts are cells responsible for bone resorption, and their over-activity can lead to bone diseases like osteoporosis. nih.govresearchgate.net The signaling pathway involving the Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL) is essential for osteoclast differentiation and function. nih.govnih.gov Research on a related compound, N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide (BNTA), showed that it inhibits RANKL-induced osteoclastogenesis in a dose-dependent manner. researchgate.net This inhibition was associated with a reduction in the formation of multinucleated, active osteoclasts and a decrease in their bone-resorbing activity. researchgate.net The mechanism often involves the disruption of key signaling molecules downstream of the RANKL receptor, such as TRAF6, which in turn suppresses the activation of transcription factors like NFATc1 that are crucial for osteoclast development. nih.govnih.gov
In Vitro Biological Activity Studies (Mechanistic and Exploratory)
No specific in vitro studies detailing the biological activity of this compound were identified. Research on the broader class of benzanilides and sulfonamides indicates that such scaffolds are of interest in medicinal chemistry, but data for this particular compound is absent. researchgate.net
Antiproliferative Activity in Cancer Cell Lines
There are no available studies reporting the antiproliferative or cytotoxic effects of this compound in any cancer cell lines. Consequently, no IC50 or GI50 values can be reported, and no data tables on its anticancer activity could be generated. While related sulfonamide and benzamide derivatives have been investigated as potential anticancer agents, this specific molecule has not been characterized in this context in the available literature. nih.govijpsr.com
Antimicrobial and Antifungal Activity
No research detailing the screening of this compound against bacterial or fungal strains was found. Therefore, information regarding its spectrum of activity or minimum inhibitory concentrations (MICs) is not available. Studies on other benzanilide (B160483) derivatives have shown some antimicrobial and antifungal potential, but these findings cannot be attributed to the specific compound . researchgate.netseu.ac.lk
In Vivo Pre-clinical Mechanistic Explorations in Animal Models
Consistent with the lack of in vitro data, no in vivo pre-clinical studies in animal models have been published for this compound. There are no reports on its molecular or cellular effects, biodistribution, or mechanistic pathways in a living organism.
Vi. Structure Activity Relationship Sar Studies of N Phenyl 4 Phenylsulfonyl Benzamide Derivatives
Design Principles for Analog Synthesis and Library Development
The design of N-phenyl-4-(phenylsulfonyl)benzamide analogs is often guided by rational modification of existing bioactive molecules or by screening compound libraries. A common strategy involves rigidifying flexible molecules to enhance interaction with target proteins. For instance, a novel phenylsulfonyl-benzamide scaffold was designed by replacing the flexible linker in the antiandrogen drug bicalutamide (B1683754) with a rigid phenyl group, while retaining the two lateral aromatic rings characteristic of antiandrogen compounds. nih.gov This approach aimed to create new anticancer agents with improved properties. nih.gov
Another key design principle is the iterative parallel synthesis approach, which allows for the rapid generation and screening of a library of analogs. nih.govnih.gov This method was successfully used to develop a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives as selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov Similarly, a functional high-throughput screening (HTS) campaign identified a series of 4-(phenylsulfamoyl)phenylacetamide compounds as mGlu4 positive allosteric modulators (PAMs), which were then optimized through an iterative parallel approach. nih.gov
Computational tools and SAR-guided design are also integral to the process. nih.govnih.gov In silico design, leveraging resources like the Swissbioisostere database, helps prioritize which bioisosteric replacements to synthesize and evaluate. nih.gov This is often followed by synthesis of the designed compounds. For example, the synthesis of phenylsulfonyl-benzamide analogues can be achieved through a multi-step process, starting with a copper-catalyzed C–S coupling reaction to create phenylthio-benzoic acid intermediates, followed by reaction with various anilines to form the amide bond. nih.gov A series of N-(4-sulfamoylphenyl)benzamide derivatives were synthesized from 4-aminobenzene-1-sulfonamide and various benzoic acid derivatives using peptide coupling reagents. researchgate.net
Correlative Analysis of Structural Features with Biological Potency and Selectivity
The biological potency and selectivity of this compound derivatives are intricately linked to their structural features. SAR studies have consistently shown that the nature and position of substituents on the aromatic rings are critical determinants of activity.
A notable trend is the enhancement of potency by electron-withdrawing groups. nih.gov In studies on antischistosomal N-phenylbenzamides, derivatives with electron-withdrawing substituents at the meta and para positions of both the anilide and carboxylic acid portions of the molecule demonstrated improved potency. nih.gov For example, compounds with trifluoromethyl (CF₃) and cyano (CN) groups exhibited significant antiproliferative activity against various prostate cancer cell lines, with many derivatives performing significantly better than the reference drug bicalutamide. nih.gov
The orientation of the central amide bond can also be a factor, although its importance appears to be context-dependent. An amide-reversed analog of a potent antischistosomal N-phenylbenzamide retained its activity, suggesting that the amide orientation was not a critical feature for that specific target. nih.gov
Docking simulations have provided insights into the binding modes of these compounds, showing that they often engage in hydrophilic interactions, such as hydrogen bonds, with target proteins. researchgate.net The presence of aromatic rings facilitates favorable arene-arene interactions within the binding site. researchgate.net In the case of carbonic anhydrase (CA) inhibitors, a series of N-{[4-(benzoylamino)phenyl]sulfonyl} benzamide (B126) derivatives showed potent inhibition, with some compounds being more active than the standard drug acetazolamide (B1664987) (AAZ) against specific isoforms like hCA I and hCA II. researchgate.net
The following table summarizes the antiproliferative activity of selected phenylsulfonyl-benzamide derivatives against different human prostate cancer cell lines.
Antiproliferative Activity (IC₅₀ in µM) of Phenylsulfonyl-benzamide Derivatives
| Compound | LNCaP (Androgen-sensitive) | VCaP (Androgen-sensitive) | 22Rv1 (Androgen-independent) | PC3 (Androgen-independent) |
|---|---|---|---|---|
| Bicalutamide | 13.9 | 10.5 | 11.2 | 12.5 |
| 13e | 4.8 | 6.5 | 11.8 | 10.9 |
| 14e | 4.5 | 5.3 | 11.5 | 11.2 |
| 13g | 3.2 | 4.1 | 12.1 | 11.8 |
Data sourced from a study on anti-prostate cancer agents. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.
Role of Lipophilicity, Electronic Effects, and Steric Hindrance on Activity
The interplay of lipophilicity, electronic effects, and steric hindrance governs the pharmacological profile of this compound derivatives.
Lipophilicity: This property, often expressed as logP, influences membrane permeability and pharmacokinetic properties. nih.govmdpi.com While adequate lipophilicity is necessary for cell penetration, excessively high lipophilicity can lead to poor solubility and potential pharmacokinetic liabilities. nih.gov Medicinal chemistry efforts often aim to balance potency with favorable pharmacokinetic profiles by modifying lipophilicity. nih.gov For example, integrating noncovalent interactions like intramolecular hydrogen bonds can lead to conformational restriction, which in turn can increase lipophilicity and membrane permeability. mdpi.com
Electronic Effects: The electronic nature of substituents on the phenyl rings significantly impacts biological activity. As previously mentioned, electron-withdrawing groups (EWGs) such as -CF₃, -CN, and -NO₂ at the meta and para positions generally enhance the potency of these compounds in various contexts, including as antischistosomal and anticancer agents. nih.govnih.gov This suggests that a reduction in electron density on the aromatic rings is favorable for target interaction. The similar acidity (pKa) of the phenol (B47542) OH group and the sulfonamide NH group is an example of how electronic properties contribute to functional bioisosterism. researchgate.net
Steric Hindrance: The size and shape of substituents can create steric hindrance, which may either enhance or diminish activity depending on the topology of the target's binding site. Substitution at the meta position on both phenyl rings of certain N-phenylbenzamide derivatives was found to be unfavorable for antischistosomal potency. nih.gov Conversely, in a series of mGlu4 positive allosteric modulators, specific substitutions on the pyridine (B92270) ring were well-tolerated and even beneficial for activity. nih.gov The systematic replacement of substituents allows for the mapping of the steric tolerance of the binding pocket, guiding the design of more potent and selective inhibitors.
Bioisosteric Replacements and Their Impact on Target Selectivity and Potency
Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a cornerstone of modern drug design used to modulate activity, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netcambridgemedchemconsulting.com This strategy has been effectively applied to the this compound scaffold.
A key area of exploration is the replacement of the central amide bond. nih.gov In a study on benzamide analogs as potential anthelmintics, the amide group was replaced with various bioisosteres, including thioamide, selenoamide, N-alkylamides, and sulfonamide. nih.gov The results highlighted the critical role of this group for nematicidal activity. While N-alkylamides and sulfonamide replacements resulted in a loss of activity, the thioamide and especially the selenoamide analogs showed excellent activity, with the selenoamide achieving 100% motility reduction in C. elegans, comparable to the parent compound. nih.gov
The phenyl rings themselves are also targets for bioisosteric replacement. nih.govresearchgate.net Nonclassical phenyl mimics such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used to modulate properties. nih.govresearchgate.net For instance, in one antimalarial series, a cubane analogue showed improved in vitro potency compared to the parent phenyl compound, though with reduced metabolic stability. nih.govresearchgate.net A BCP analogue, however, was equipotent and had significantly improved metabolic properties, demonstrating the utility of these atypical bioisosteres. nih.govresearchgate.net Heterocyclic rings like pyridyl and thiophene (B33073) are also common bioisosteric replacements for a phenyl ring. cambridgemedchemconsulting.com
The sulfonamide moiety can also be considered a bioisostere. The N-acylsulfonamide group is frequently employed as a bioisostere for a carboxylic acid, often leading to improved derivatives. nih.gov Furthermore, the phenylsulfonamide and phenol groups can be considered interchangeable in certain contexts due to similarities in their size, steric attributes, and acidity, representing a classic example of functional bioisosterism. researchgate.net
The following table shows the effect of bioisosteric replacement of the amide group in benzamide analogs on their nematicidal activity against C. elegans.
Effect of Amide Bioisosteric Replacement on Nematicidal Activity
| Compound Type | Bioisosteric Replacement | % Motility Reduction (C. elegans) |
|---|---|---|
| Benzamide (Reference) | -CONH- | ~90-100% |
| Thioamide | -CSNH- | 92% |
| Selenoamide | -CSeNH- | 100% |
| Urea (B33335) | -NHCONH- | 47% |
| N-Alkylamide | -CON(Alkyl)- | No significant activity |
| Sulfonamide | -SO₂NH- | No significant activity |
Data adapted from a study on structure-based bioisosterism design. nih.gov The table shows the percentage reduction in motility of C. elegans after 20 hours of exposure to the compounds at 10 µM.
Viii. Future Directions and Unexplored Research Avenues
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A comprehensive understanding of the biological effects of N-phenyl-4-(phenylsulfonyl)benzamide is currently limited. The integration of various "omics" data sets presents a powerful strategy to elucidate its mechanism of action on a systemic level. farmaciajournal.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to a more holistic view of the compound's influence on cellular pathways and networks. farmaciajournal.commdpi.com
For instance, transcriptomic analysis could reveal changes in gene expression profiles in response to the compound, while proteomics would identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics could then provide insights into the downstream effects on metabolic pathways. nih.gov This integrated approach, which has been successfully applied to understand the mechanisms of other therapeutic agents, could identify novel biomarkers of response or resistance and uncover unexpected therapeutic applications for this compound derivatives. nih.govnih.gov
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Level | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic predispositions influencing compound efficacy or metabolism. |
| Transcriptomics | RNA expression levels | Elucidation of gene regulatory networks affected by the compound. |
| Proteomics | Protein abundance and modifications | Discovery of direct protein targets and downstream signaling pathway alterations. nih.gov |
| Metabolomics | Metabolite concentrations | Understanding of the compound's impact on cellular metabolism and bioenergetics. nih.gov |
Exploration of Novel Target Classes and Modalities
Initial studies on phenylsulfonyl-benzamide derivatives have primarily focused on established targets such as the androgen receptor and various enzymes. nih.govnih.gov However, the chemical scaffold of this compound may possess the versatility to interact with a broader range of biological targets. Future research should venture into unexplored target classes.
The exploration of G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions as potential targets could unveil novel therapeutic avenues. researchgate.net Furthermore, investigating different therapeutic modalities, such as allosteric modulation or targeted protein degradation, could lead to the development of derivatives with enhanced specificity and efficacy. researchgate.net For example, designing derivatives that can act as selective inhibitors for specific isoforms of enzymes like carbonic anhydrase could lead to more targeted therapies with fewer side effects. nih.govresearchgate.netrsc.org The discovery of N-phenylbenzamide derivatives as potential multireceptor antipsychotics highlights the potential for this class of compounds to interact with a variety of receptors. researchgate.net
Development of Advanced Synthetic Methodologies for Complex Derivatives
The biological activity of this compound is intrinsically linked to its chemical structure. The development of more advanced and efficient synthetic methodologies is crucial for generating a diverse library of complex derivatives for structure-activity relationship (SAR) studies. While foundational synthetic methods like copper-catalyzed C-S coupling and amidation have been established, there is room for innovation. nih.govnih.gov
Future synthetic efforts could focus on:
Combinatorial Chemistry: To rapidly generate large libraries of derivatives with systematic variations.
Flow Chemistry: For improved reaction control, scalability, and safety in the synthesis of complex molecules.
Late-Stage Functionalization: To introduce chemical modifications at a late step in the synthetic route, allowing for the rapid diversification of lead compounds.
Microwave-Assisted Synthesis: This has been shown to improve yields and reduce reaction times for related sulfonamide derivatives. researchgate.net
These advanced synthetic approaches will enable the exploration of a wider chemical space and the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
Table 2: Comparison of Synthetic Methodologies
| Synthetic Method | Advantages | Potential Application for this compound Derivatives |
| Conventional Synthesis | Well-established procedures. nih.gov | Baseline for synthesizing initial compound series. |
| Microwave-Assisted Synthesis | Increased reaction rates, higher yields. researchgate.net | Rapid synthesis of a variety of substituted analogues. |
| Combinatorial Chemistry | High-throughput synthesis of large libraries. | Generation of diverse derivatives for screening against new targets. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety. | Scalable and reproducible synthesis of lead candidates. |
Refinement of Computational Models for Enhanced Predictive Power
Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have played a role in the rational design of phenylsulfonyl-benzamide derivatives. nih.govnih.gov However, the predictive power of these models is contingent on the quality and quantity of the experimental data used for their development and validation.
Future work should focus on an iterative cycle of computational prediction and experimental validation. The integration of high-throughput screening data and, as it becomes available, multi-omics data can be used to build more sophisticated and accurate predictive models. Machine learning algorithms and artificial intelligence could be employed to identify complex patterns in the data that are not apparent through traditional QSAR approaches. nih.gov Refined computational models will be invaluable for prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost of drug discovery. A computational study on benzamide (B126) derivatives for developing glucokinase activators has already demonstrated the potential of such approaches. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-phenyl-4-(phenylsulfonyl)benzamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves sulfonylation of benzamide precursors. Key steps include:
-
Sulfonylation : Reacting 4-aminobenzamide with phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
-
Catalysis : Use of triethylamine to neutralize HCl byproducts and improve reaction efficiency .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
-
Critical Conditions : Temperature control (<10°C during sulfonylation) minimizes side reactions like over-sulfonation .
Step Reagents/Conditions Yield Range Reference Sulfonylation Phenylsulfonyl chloride, Et₃N 60–75% Purification Ethyl acetate/hexane gradient 85–92% purity
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. Key markers:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet) .
- Sulfonyl group (¹³C δ ~125–130 ppm) .
- IR : Strong S=O stretching (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.08) .
Q. What solubility and stability profiles are critical for experimental design?
- Solubility :
- Polar aprotic solvents (DMSO, DMF) enhance solubility (>10 mg/mL) .
- Limited aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates DMSO stock solutions for biological assays .
- Stability :
- Degrades in acidic/basic conditions (pH <3 or >10); store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational tools resolve crystallographic data discrepancies for this compound?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement, focusing on sulfonyl group geometry (S–O bond lengths: ~1.43 Å) .
- Mercury Visualization : Analyze packing motifs and hydrogen-bonding networks (e.g., amide N–H···O=S interactions) .
- Data Contradictions : Compare experimental vs. DFT-optimized structures (e.g., torsion angles of phenyl rings) to identify refinement errors .
Q. What strategies optimize reaction kinetics in synthesizing this compound derivatives?
- Methodological Answer :
- Kinetic Control : Lower temperatures (0–5°C) favor sulfonylation over competing acylation .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation rates .
- Byproduct Mitigation : Use scavengers (e.g., activated charcoal) to adsorb unreacted sulfonyl chloride .
Q. How do electron-withdrawing/donating groups on phenyl rings influence bioactivity in SAR studies?
- Methodological Answer :
- Electron-Withdrawing (e.g., –NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., BCL-2 family targets) .
- Electron-Donating (e.g., –OCH₃) : Improve solubility but reduce target affinity due to steric hindrance .
- Case Study : Fluorination at the para position increases metabolic stability (t₁/₂ >6 hrs in microsomal assays) .
Q. How can conflicting computational and experimental bioactivity data be reconciled?
- Methodological Answer :
- Docking Validation : Cross-check AutoDock Vina predictions with experimental IC₅₀ values (e.g., discrepancies >10-fold suggest force field limitations) .
- MD Simulations : Run 100-ns simulations to assess protein flexibility and ligand-binding stability .
- Experimental Triangulation : Use SPR (surface plasmon resonance) to measure binding kinetics and validate docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
